molecular formula C19H14N2O4S B10811916 2-Methoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-A]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate

2-Methoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-A]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate

Cat. No.: B10811916
M. Wt: 366.4 g/mol
InChI Key: ZEGIWLHZEZJMJU-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-A]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate is a complex organic compound with the molecular formula C19H14N2O4S. This compound is notable for its unique structure, which includes a thiazolo-benzimidazole core, making it of interest in various fields of scientific research .

Preparation Methods

The synthesis of 2-Methoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-A]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate thiazole and benzimidazole derivatives under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-A]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-A]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The thiazolo-benzimidazole core can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include other thiazole and benzimidazole derivatives, such as:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The unique combination of the thiazolo-benzimidazole core with the methoxy and acetate groups in 2-Methoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-A]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate distinguishes it from other related compounds .

Properties

IUPAC Name

[2-methoxy-4-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S/c1-11(22)25-15-8-7-12(9-16(15)24-2)10-17-18(23)21-14-6-4-3-5-13(14)20-19(21)26-17/h3-10H,1-2H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGIWLHZEZJMJU-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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